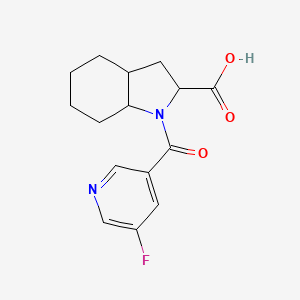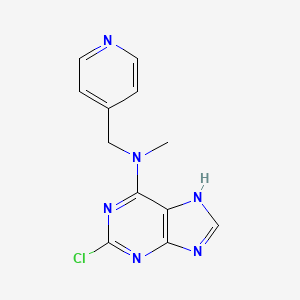![molecular formula C12H10BrIN2 B6632194 N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline, also known as BPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIA is a complex molecule with a unique structure that makes it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is not fully understood, but it is believed to act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cell growth and proliferation, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline is its unique structure, which makes it an attractive target for synthesis and investigation. It has also been shown to have potential as a therapeutic agent for the treatment of cancer. However, one limitation of this compound is its complex synthesis method, which requires careful control of reaction conditions and purification methods.
Future Directions
There are several future directions for research on N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Another area of interest is in the investigation of the mechanism of action of this compound, and the identification of new targets for cancer therapy. Additionally, research on the biochemical and physiological effects of this compound could lead to new insights into the role of key enzymes and pathways in cell growth and proliferation.
Synthesis Methods
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline involves a multi-step process that requires careful control of reaction conditions and purification methods. One common method of synthesis involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-iodoaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatography techniques.
Scientific Research Applications
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline has been the subject of several scientific studies due to its potential applications in various fields. One area of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2/c13-10-5-9(6-15-8-10)7-16-12-4-2-1-3-11(12)14/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSTDHFTNQVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CN=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)


![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)